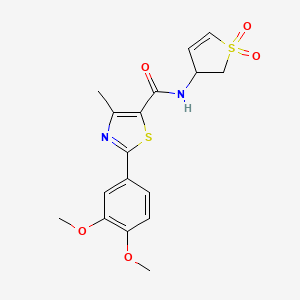![molecular formula C18H21BrN4O B11150074 3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11150074.png)
3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-ブロモ-1H-インドール-1-イル)-N-[(1,3,5-トリメチル-1H-ピラゾール-4-イル)メチル]プロパンアミドは、ブロモ化インドール部分とピラゾール環を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
3-(6-ブロモ-1H-インドール-1-イル)-N-[(1,3,5-トリメチル-1H-ピラゾール-4-イル)メチル]プロパンアミドの合成は、通常、以下の手順で進められます。
インドールのブロモ化: インドール環は、ジクロロメタンなどの適切な溶媒の存在下、臭素またはN-ブロモスクシンイミド(NBS)を用いてブロモ化されます。
ピラゾール誘導体の生成: ピラゾール環は、ヒドラジンとβ-ジケトンとの反応により合成され、続いてヨウ化メチルを用いてメチル化されます。
カップリング反応: ブロモ化インドールとピラゾール誘導体は、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、炭酸カリウムなどの適切な塩基を用いてカップリングされます。
アミド化: 最後の段階では、カップリングした生成物を、トリエチルアミンなどの塩基の存在下で、プロパノイルクロリドとアミド化します。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、一貫性と効率性を確保するために、連続フロー反応器と自動化システムを使用して、より大規模に行われます。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分において、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて、カルボニル基に対して行うことができます。
置換: インドール環上の臭素原子は、適切な条件下で、アミンやチオールなどのさまざまな求核剤で置換することができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアミンなどの求核剤。
主な生成物
酸化: インドール-2-カルボン酸誘導体の生成。
還元: 対応するアルコールの生成。
置換: 置換インドール誘導体の生成。
4. 科学研究への応用
3-(6-ブロモ-1H-インドール-1-イル)-N-[(1,3,5-トリメチル-1H-ピラゾール-4-イル)メチル]プロパンアミドは、いくつかの科学研究への応用があります。
医薬品化学: がん細胞の増殖に関与する特定の酵素や経路を阻害する能力があるため、抗がん剤としての可能性が研究されています。
生物学的研究: この化合物は、酵素阻害や受容体結合に関連する研究で使用されています。
化学生物学: これは、小分子と生物学的巨大分子の相互作用を研究するためのプローブとして役立ちます。
工業的応用: 特定の電子特性または光学特性を持つ新素材の開発における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Formation of Pyrazole Derivative: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone, followed by methylation using methyl iodide.
Coupling Reaction: The brominated indole and the pyrazole derivative are coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation of the coupled product with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
3-(6-ブロモ-1H-インドール-1-イル)-N-[(1,3,5-トリメチル-1H-ピラゾール-4-イル)メチル]プロパンアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ブロモ化インドール部分により、特定の酵素活性部位への強力な結合が可能になり、その活性を阻害します。ピラゾール環は、化合物の安定性に寄与し、その結合親和性を高めます。
6. 類似化合物の比較
類似化合物
6-ブロモ-1-シクロペンチル-1H-インダゾール-4-カルボン酸誘導体: これらの化合物は、ブロモ化インドール構造を共有し、抗がん作用と抗血管新生作用を示すことが示されています.
インドール-3-酢酸誘導体: これらの化合物は、植物ホルモン機能を含む生物活性で知られています.
独自性
3-(6-ブロモ-1H-インドール-1-イル)-N-[(1,3,5-トリメチル-1H-ピラゾール-4-イル)メチル]プロパンアミドは、ブロモ化インドールとピラゾール環の組み合わせが特徴であり、一連の明確な化学的および生物学的特性を提供します。この組み合わせにより、生物学的標的との特異的な相互作用が可能になり、研究および潜在的な治療用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives: These compounds share the brominated indole structure and have shown anticancer and antiangiogenic activities.
Indole-3-acetic acid derivatives: These compounds are known for their biological activities, including plant hormone functions.
Uniqueness
3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is unique due to its combination of a brominated indole and a pyrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H21BrN4O |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
3-(6-bromoindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C18H21BrN4O/c1-12-16(13(2)22(3)21-12)11-20-18(24)7-9-23-8-6-14-4-5-15(19)10-17(14)23/h4-6,8,10H,7,9,11H2,1-3H3,(H,20,24) |
InChIキー |
NKRFNNJTFPQXDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CCN2C=CC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11149998.png)
![N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11150001.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11150003.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11150005.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11150007.png)
![methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150015.png)
![methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-leucinate](/img/structure/B11150020.png)
![7-[(2-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11150023.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11150024.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11150038.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11150042.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanylglycine](/img/structure/B11150045.png)
![5-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11150046.png)
